(Z)-N-(2-Hydroxyethyl)docos-13-enamide (Z)-N-(2-Hydroxyethyl)docos-13-enamide Docosaenoyl ethanolamide is a member of the family of fatty N-acyl ethanolamines collectively called endocannabinoids. This long-chain ethanolamine has been detected at relatively high levels in rat cerebrospinal fluid and has been used to examine the function of voltage-dependent Ca2+ channels in skeletal muscle membranes.
Docosaenoyl ethanolamide is a member of the family of fatty N-acyl ethanolamines collectively called endocannabinoids. This long-chain ethanolamine has been detected at relatively high levels in rat cerebrospinal fluid and has been used to examine the function of voltage-dependent Ca
Brand Name: Vulcanchem
CAS No.: 18190-74-4
VCID: VC20783647
InChI: InChI=1S/C24H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h9-10,26H,2-8,11-23H2,1H3,(H,25,27)/b10-9-
SMILES: CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCO
Molecular Formula: C24H47NO2
Molecular Weight: 381.6 g/mol

(Z)-N-(2-Hydroxyethyl)docos-13-enamide

CAS No.: 18190-74-4

Cat. No.: VC20783647

Molecular Formula: C24H47NO2

Molecular Weight: 381.6 g/mol

* For research use only. Not for human or veterinary use.

(Z)-N-(2-Hydroxyethyl)docos-13-enamide - 18190-74-4

Specification

Description Docosaenoyl ethanolamide is a member of the family of fatty N-acyl ethanolamines collectively called endocannabinoids. This long-chain ethanolamine has been detected at relatively high levels in rat cerebrospinal fluid and has been used to examine the function of voltage-dependent Ca2+ channels in skeletal muscle membranes.
Docosaenoyl ethanolamide is a member of the family of fatty N-acyl ethanolamines collectively called endocannabinoids. This long-chain ethanolamine has been detected at relatively high levels in rat cerebrospinal fluid and has been used to examine the function of voltage-dependent Ca
CAS No. 18190-74-4
Molecular Formula C24H47NO2
Molecular Weight 381.6 g/mol
IUPAC Name (Z)-N-(2-hydroxyethyl)docos-13-enamide
Standard InChI InChI=1S/C24H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h9-10,26H,2-8,11-23H2,1H3,(H,25,27)/b10-9-
Standard InChI Key UGYSMGXRWBTMRZ-KTKRTIGZSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCCCCCC(=O)NCCO
SMILES CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCO
Canonical SMILES CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCO
Appearance Assay:≥98%A crystalline solid

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